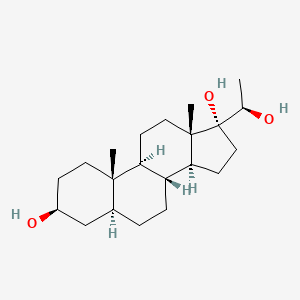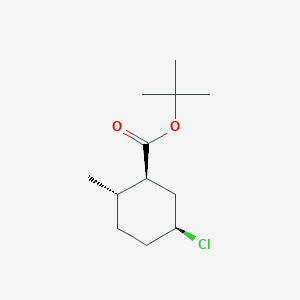
4'-Phenylchalcone
Overview
Description
4’-Phenylchalcone is a member of the chalcone family, which are aromatic ketones that form the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants . 4’-Phenylchalcone, specifically, is characterized by the presence of a phenyl group at the 4’ position of the chalcone structure.
Mechanism of Action
Target of Action
4’-Phenylchalcone has been found to interact with specific enzymes involved in various biological processes. One of the primary targets of 4’-Phenylchalcone are the enzymes cathepsin B, H, and L . These enzymes are associated with various disease conditions, including cancer, rheumatoid arthritis, and tissue degenerative disorders .
Mode of Action
The interaction of 4’-Phenylchalcone with its targets results in significant changes in their activity. For instance, it has been reported that 4’-Phenylchalcone can inhibit the activity of alkaline phosphatase, while activating the activity of acid phosphatase . This differential effect on enzyme activity is a key aspect of its mode of action.
Biochemical Pathways
The action of 4’-Phenylchalcone affects several biochemical pathways. It has been suggested that the compound’s structure, which suggests potential for scavenging free radicals, could contribute to its antihypertensive effects. Furthermore, it has been reported that 4’-Phenylchalcone and its derivatives can inhibit diverse targets of antibiotic-resistance development pathways .
Pharmacokinetics
Such modifications can increase potency, reduce toxicity, and enhance bioavailability .
Result of Action
The molecular and cellular effects of 4’-Phenylchalcone’s action are diverse, reflecting its interaction with multiple targets. For example, it has been reported that all synthesized compounds of 4’-Phenylchalcone were inhibitory to alkaline phosphatase, whereas an activating effect has been observed on acid phosphatase . This suggests that 4’-Phenylchalcone can modulate enzyme activity in a target-specific manner.
Action Environment
The action, efficacy, and stability of 4’-Phenylchalcone can be influenced by various environmental factors. For instance, the presence of substituents in the aromatic ring of chalcones can affect their antioxidant activity . Additionally, the bulky substituents may have an effect on the antioxidant activity of 4’-Phenylchalcone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing chalcones, including 4’-Phenylchalcone, is the Claisen-Schmidt condensation. This reaction involves the condensation of equimolar quantities of aryl methyl ketone and aryl aldehyde in the presence of an alcoholic alkali . The reaction typically proceeds at room temperature or slightly elevated temperatures and can be carried out in various solvents, including ethanol and methanol.
Another method involves grinding the mixture of appropriate methyl ketones, aldehydes, and sodium hydroxide using a pestle in an open mortar, which is a solvent-free approach . Green methods such as microwave irradiation, sonication, and ball milling have also been employed to prepare chalcones .
Industrial Production Methods
Industrial production of 4’-Phenylchalcone typically follows the Claisen-Schmidt condensation route due to its simplicity and efficiency. The reaction is scaled up using large reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4’-Phenylchalcone undergoes various types of chemical reactions, including:
Oxidation: Chalcones can be oxidized to form flavones or other oxidized derivatives.
Reduction: Reduction of chalcones can lead to the formation of dihydrochalcones.
Substitution: Chalcones can undergo substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Flavones and other oxidized derivatives.
Reduction: Dihydrochalcones.
Substitution: Halogenated chalcones.
Scientific Research Applications
4’-Phenylchalcone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant properties.
Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes.
Comparison with Similar Compounds
4’-Phenylchalcone can be compared with other chalcones and their derivatives:
Similar Compounds: Other chalcones with different substituents, such as 4’-methoxychalcone, 4’-bromochalcone, and 4’-chlorochalcone.
Uniqueness: 4’-Phenylchalcone is unique due to the presence of the phenyl group at the 4’ position, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
(E)-3-phenyl-1-(4-phenylphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O/c22-21(16-11-17-7-3-1-4-8-17)20-14-12-19(13-15-20)18-9-5-2-6-10-18/h1-16H/b16-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWFSMHHLMTFFU-LFIBNONCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201030975 | |
| Record name | 4'-Phenylchalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201030975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2453-44-3, 81878-54-8 | |
| Record name | 4'-Phenylchalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002453443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC55817 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55817 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-Phenylchalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201030975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1,1'-BIPHENYL)-4-YL-3-PHENYL-2-PROPEN-1-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-Hydroxy-3,3a-dimethyl-5-prop-1-en-2-yl-1a,2,3,4,5,7,7a,7b-octahydronaphtho[1,2-b]oxiren-6-one](/img/structure/B1624074.png)


